molecular formula C15H19NO3 B13452024 tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate

tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B13452024
M. Wt: 261.32 g/mol
InChI Key: DIEMHHUJOMBFGQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, an acetyl group, and a dihydroisoindole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an ortho-substituted benzylamine.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Esterification: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl ester group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand the biological activity of isoindoline derivatives and their interactions with biological targets.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group and isoindoline core can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate: This compound features a bromo substituent instead of an acetyl group, which can alter its reactivity and biological activity.

    Tert-butyl 4-methyl-2,3-dihydro-1H-isoindole-2-carboxylate:

Uniqueness

Tert-butyl 4-acetyl-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to the presence of the acetyl group, which can participate in specific chemical reactions and interactions that are not possible with other substituents. This makes it a valuable intermediate in the synthesis of compounds with unique biological and chemical properties.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 4-acetyl-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C15H19NO3/c1-10(17)12-7-5-6-11-8-16(9-13(11)12)14(18)19-15(2,3)4/h5-7H,8-9H2,1-4H3

InChI Key

DIEMHHUJOMBFGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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